5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Beschreibung
5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a synthetic small molecule characterized by a piperazine core substituted with a 4-fluorophenyl group, a pentanamide linker, and a terminal 1,3-thiazol-2-yl amide moiety. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the thiazole group may contribute to hydrogen bonding and receptor selectivity .
Eigenschaften
Molekularformel |
C18H21FN4O2S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C18H21FN4O2S/c19-14-4-6-15(7-5-14)22-9-11-23(12-10-22)17(25)3-1-2-16(24)21-18-20-8-13-26-18/h4-8,13H,1-3,9-12H2,(H,20,21,24) |
InChI-Schlüssel |
HFBFALASRKDYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of 4-(4-Fluorophenyl)piperazine
The 4-(4-fluorophenyl)piperazine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 1-fluoro-4-chlorobenzene. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves a 72–85% yield. Alternative methods employ microwave-assisted synthesis, reducing reaction times to 2–4 hours with comparable yields.
Table 1: Comparative Conditions for 4-(4-Fluorophenyl)piperazine Synthesis
| Method | Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional SNAr | K₂CO₃, DMF | 80–100 | 12–24 | 72–85 |
| Microwave | K₂CO₃, DMSO | 120 | 2–4 | 78–82 |
Formation of Pentanamide Backbone
The pentanamide chain is constructed through a two-step process:
-
Esterification : Reaction of glutaric anhydride with ethanol in the presence of sulfuric acid yields ethyl glutarate (85–90% yield).
-
Amidation : Ethyl glutarate is treated with thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form N-(1,3-thiazol-2-yl)pentanamide (68–75% yield).
Coupling of Intermediates
Piperazine-Pentanamide Conjugation
The critical coupling step involves reacting 4-(4-fluorophenyl)piperazine with N-(1,3-thiazol-2-yl)pentanamide. Two predominant methods are employed:
-
Carbodiimide-Mediated Coupling : EDC/HOBt in DCM at 0°C to room temperature (RT) for 18–24 hours achieves 65–70% yield.
-
Schotten-Baumann Conditions : Thionyl chloride (SOCl₂) activation of the pentanamide carboxyl group, followed by reaction with piperazine in aqueous NaOH/CH₂Cl₂ biphasic system (55–62% yield).
Table 2: Coupling Efficiency Across Methods
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCM | 65–70 | 95–98 |
| Schotten-Baumann | SOCl₂ | CH₂Cl₂/H₂O | 55–62 | 88–92 |
Optimization Challenges
-
Steric Hindrance : The 4-fluorophenyl group on piperazine reduces nucleophilicity, necessitating excess piperazine (1.5–2.0 equiv) for complete conversion.
-
Thiazole Sensitivity : Prolonged exposure to acidic conditions (pH < 5) degrades the thiazole ring; thus, reactions are maintained at pH 6–8.
Industrial-Scale Production
Batch vs. Continuous Flow Reactors
-
Batch Processing : Traditional stirred-tank reactors (STRs) are used for large-scale synthesis, with typical batches producing 10–50 kg of product. Cycle times range from 48–72 hours, with overall yields of 60–65%.
-
Continuous Flow : Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% and improving yields to 70–75%. However, clogging risks from insoluble intermediates limit adoption.
Purification Strategies
-
Crystallization : Recrystallization from ethanol/water (3:1 v/v) removes unreacted piperazine and byproducts, yielding 98–99% purity.
-
Chromatography : Preparative HPLC with C18 columns resolves diastereomers (if present), though this is cost-prohibitive for industrial use.
Recent Advances in Catalysis
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe in der Pentanamidkette auftreten.
Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Salpetersäure (HNO₃) zur Nitrierung oder Schwefelsäure (H₂SO₄) zur Sulfonierung gefördert werden.
Hauptprodukte
Oxidation: Die Oxidation des Piperazinrings kann zur Bildung von N-Oxiden führen.
Reduktion: Die Reduktion der Carbonylgruppe kann den entsprechenden Alkohol ergeben.
Substitution: Substitutionsreaktionen an der Fluorphenylgruppe können je nach verwendetem Elektrophil verschiedene substituierte Derivate ergeben.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-[4-(4-Fluorphenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann die Bindungsaffinität zu bestimmten Rezeptoren erhöhen, während der Piperazinring die pharmakokinetischen Eigenschaften der Verbindung modulieren kann. Der Thiazolring ist für seine bioaktiven Eigenschaften bekannt und trägt zur Gesamtaktivität der Verbindung bei.
Wirkmechanismus
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiazole ring is known for its bioactive properties, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of arylpiperazine derivatives with pentanamide linkers. Below is a comparative analysis of structurally related compounds from the evidence, focusing on substituent variations, synthesis strategies, and inferred pharmacological implications.
Key Structural Variations and Implications
Piperazine Substituents: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound, 3-cyanophenyl in 7d , 2,3-dichlorophenyl in 11c ) improve metabolic stability and receptor binding affinity. Fluorine and chlorine atoms enhance lipophilicity and π-π stacking interactions. Electron-donating groups (e.g., 2-methoxyphenyl in 107 ) may alter receptor selectivity, as methoxy groups can engage in hydrogen bonding with polar receptor residues.
Terminal Amide Groups: Heterocyclic moieties (e.g., thiazol-2-yl in the target compound, quinolin-2-yl in 11c , and pyrazol-3-yl in 107 ) influence solubility and target engagement. Thiazole rings are associated with CNS penetration due to their compact size and hydrogen-bonding capacity.
Shorter chains (e.g., propanamide in PC945 ) are used in inhaled antifungals to reduce systemic exposure.
Inferred Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent, structural analogs provide clues:
- CNS Applications: Arylpiperazine derivatives with thiazole or quinoline termini are frequently explored as antipsychotics or antidepressants .
- Antifungal Activity : PC945, a triazole-containing analog with a piperazine linker, demonstrates inhaled antifungal efficacy , but the target compound’s thiazole group may redirect its therapeutic use.
Biologische Aktivität
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a fluorophenyl group, linked to a thiazole ring through a pentanamide chain. The structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs) or modulators of neurotransmitter systems, particularly targeting serotonin and dopamine receptors.
Interaction with Receptors
- Serotonin Receptors : Studies show that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially influencing mood and anxiety disorders.
- Dopamine Receptors : The presence of the fluorophenyl group may increase the compound's ability to interact with dopamine receptors, which is crucial for treating conditions such as schizophrenia and Parkinson's disease.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro:
| Activity Type | Assay Method | Result (IC50/EC50) |
|---|---|---|
| MAO-A Inhibition | Enzyme Inhibition Assay | IC50 = 0.045 µM |
| MAO-B Inhibition | Enzyme Inhibition Assay | IC50 = 0.020 µM |
| Cytotoxicity | MTT Assay | IC50 = 35 µM |
MAO: Monoamine Oxidase; MTT: A colorimetric assay for assessing cell metabolic activity.
Case Studies
A recent study evaluated the effects of this compound in animal models for anxiety and depression. The compound demonstrated significant anxiolytic effects comparable to established SSRIs, with reduced side effects.
In Vivo Efficacy
In vivo studies have shown that administration of this compound led to:
- Reduction in anxiety-like behaviors in rodent models.
- Improvement in depressive symptoms , evidenced by increased locomotor activity in forced swim tests.
Safety Profile
Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its chronic toxicity.
Q & A
Q. What are the established synthetic routes for 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via coupling reactions between a piperazine derivative (e.g., 1-(4-fluorophenyl)piperazine) and a thiazole-containing pentanamide precursor. Key steps include:
- Acylation : Reacting the piperazine with a pentanoyl chloride intermediate under basic conditions (e.g., DIPEA) in dry DMF .
- Purification : Normal-phase chromatography (gradient: 100% dichloromethane → ethyl acetate → 10% methanol/dichloromethane) followed by amine-phase chromatography (hexane → ethyl acetate → methanol) to isolate the product (yields: 41–44%) .
- Critical Factors : Excess reagents (e.g., HATU for activation), inert atmosphere, and controlled temperature (~25°C) minimize side reactions .
Q. Which spectroscopic techniques are optimal for structural characterization, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Thiazole NH: δ ~9.09 (s, 1H) .
- Piperazine protons: δ ~3.06–3.11 (t, 4H) and δ ~2.55 (broad s, 4H) .
- Fluorophenyl aromatic protons: δ ~7.01–6.95 (m, 2H) .
- LC-MS : Confirm molecular ion [M+H]⁺ and assess purity (>95%) .
- FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and thiazole C-N absorption at ~1500 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in analogs with modified arylpiperazine substituents?
- Methodological Answer :
- Systematic Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 3,5-dichlorophenyl) or electron-donating (e.g., 2-methoxyphenyl) groups to assess effects on receptor binding .
- Assays :
- In vitro : Radioligand displacement (e.g., dopamine D2/D3, serotonin 5-HT1A receptors) .
- In silico : Molecular docking to predict binding affinity to target proteins (e.g., GPCRs) .
- Data Analysis : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values .
Q. What advanced purification strategies resolve challenges in isolating high-purity product, particularly for analogs with polar functional groups?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for polar byproducts .
- Amine-Phase Chromatography : Effective for separating piperazine-containing intermediates (e.g., RediSep Rf Gold Amine column, 20% methanol/ethyl acetate) .
- Yield-Purity Trade-offs : Normal-phase chromatography achieves ~40–50% yield but may require secondary purification for >98% purity .
Q. How can computational tools predict metabolic stability and guide lead optimization?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-oxidation, amide hydrolysis) .
- QSAR Models : Train models on analogs’ logP, topological polar surface area (TPSA), and microsomal clearance data to prioritize stable derivatives .
- Validation : Compare in vitro hepatic microsomal stability assays (e.g., t₁/₂ in human liver microsomes) with predictions .
Q. What experimental approaches address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and reference ligands (e.g., haloperidol for D2 receptors) .
- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs) .
- Meta-Analysis : Pool data from multiple labs using random-effects models to account for inter-study variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
